![molecular formula C18H16N6S3 B2437513 2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine CAS No. 575468-55-2](/img/structure/B2437513.png)
2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple heterocyclic rings, including a thiadiazole and a pyrimidine . It also contains a phenylamino group and a thioether linkage .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . A common approach is the condensation of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound is characterized by multiple ring structures, including a thiadiazole and a pyrimidine . The presence of a phenylamino group and a thioether linkage adds to the complexity of the structure .Chemical Reactions Analysis
The compound’s reactivity can be influenced by the presence of the thiadiazole and pyrimidine rings, as well as the phenylamino and thioether groups . The compound can undergo various chemical reactions, including nucleophilic addition and cyclization .Physical And Chemical Properties Analysis
The compound is a light yellow solid with a melting point of 198-199°C . Its IR (KBr) νmax is 3350.07, 2932.93, 1629.25, 1521.53 cm^-1 . The 1H NMR (DMSO-d6, 400 MHz) δ is 11.37 (1H, s, HN–N=CH–), 8.78 (1H, s, HN–N=CH), 8.55 (1H, s, ArH), 8.44–8.46 (1H, d, J = 8.2 Hz, ArH), 8.22–8.24 (1H, d, J = 8.2 Hz, ArH), 7.71–7.76 (1H, t, J = 8.2, ArH), 2.99–3.01 (2H, m, CH2), 2.74–2.76 (2H, m, CH2), 2.45 (3H, s, –CH3), 1.78–1.79 (4H, d, J = 4.8, 2CH2) ppm .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has emphasized the synthesis of novel derivatives and their evaluation for biological activities. For instance, compounds with the thiadiazolothienopyrimidine framework have been synthesized and tested for antioxidant activities. Such compounds have shown significant radical scavenging abilities, which is attributed to the presence of electron-donating and electron-withdrawing groups enhancing their activity (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Antimicrobial and Antifungal Applications
Another area of research interest is the antimicrobial and antifungal capabilities of these compounds. Studies have synthesized new derivatives and assessed their effectiveness against various bacterial and fungal strains. The antifungal effect of dimethylpyrimidin-derivatives on fungi like Aspergillus terreus and Aspergillus niger demonstrated the potential of these compounds as antifungal agents, highlighting the importance of structural modifications in enhancing biological activity (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Anticancer Activity
Further research into the anticancer activities of related compounds has been conducted, with some derivatives exhibiting promising results against cancer cell lines. The design and synthesis of novel thiadiazolopyrimidines and their evaluation for anticancer activity is an ongoing area of investigation, indicating the potential utility of these compounds in cancer therapy (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
Synthesis and Chemical Properties
The exploration of synthetic routes and chemical properties of thieno[2,3-d]pyrimidin derivatives also constitutes a significant area of research. Efficient synthesis methods and the investigation of their chemical reactivity, as well as the formation of novel heterocyclic systems, have been reported. These studies contribute to the understanding of the chemical behavior of these compounds and their potential utility in various applications (Wang, Wang, Xing, & Qian, 2017).
Eigenschaften
IUPAC Name |
10-[(5-anilino-1,3,4-thiadiazol-2-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S3/c19-15-14-11-7-4-8-12(11)26-16(14)22-17(21-15)25-9-13-23-24-18(27-13)20-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,20,24)(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVYRNFRUFPEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=NN=C(S4)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

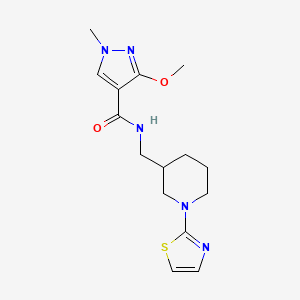
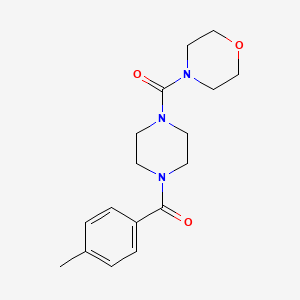
![4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2437433.png)
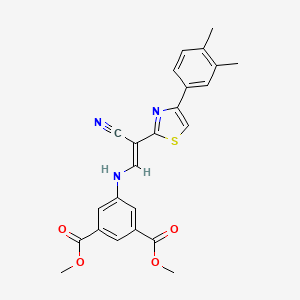
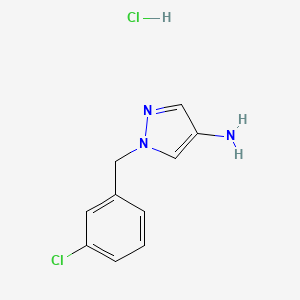
![5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2437437.png)
![1-[4-(tert-butyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2437438.png)
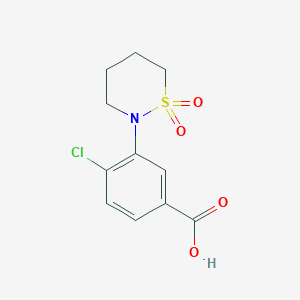
![5-(1-Pyrimidin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2437441.png)
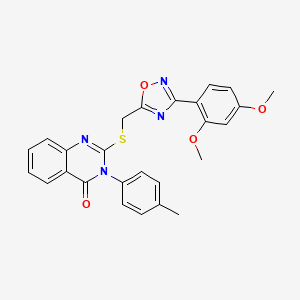
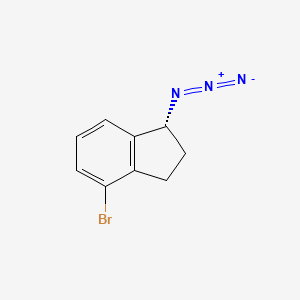
![N-(4-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2437449.png)
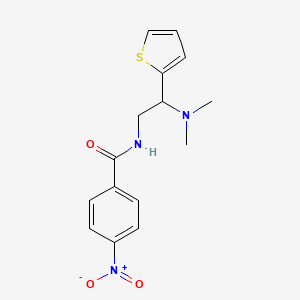
![(E)-4-(Dimethylamino)-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]but-2-enamide](/img/structure/B2437452.png)